N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine
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Overview
Description
N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine is a compound that features a pyrazole ring and a thietane ring connected by an ethylamine linker. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, while thietane rings are less common but have unique chemical properties that make them interesting for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring, followed by the reaction with a thietane precursor under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, while the thietane ring may provide additional binding affinity or specificity. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and thietane-containing molecules. Examples include:
2-(1H-Pyrazol-4-yl)ethylamine: A simpler analogue without the thietane ring.
Thietan-3-amine: A compound with the thietane ring but lacking the pyrazole moiety.
Uniqueness
N-(2-(1H-Pyrazol-4-yl)ethyl)thietan-3-amine is unique due to the combination of the pyrazole and thietane rings, which imparts distinct chemical and biological properties. This combination can lead to enhanced binding affinity, specificity, and potential therapeutic effects compared to simpler analogues .
Properties
Molecular Formula |
C8H13N3S |
---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H13N3S/c1(7-3-10-11-4-7)2-9-8-5-12-6-8/h3-4,8-9H,1-2,5-6H2,(H,10,11) |
InChI Key |
QRVDTMKKXCXJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCC2=CNN=C2 |
Origin of Product |
United States |
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